2-(3-(3-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-(3-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile is a complex organic molecule that combines a quinoxaline core with a piperidine moiety and a sulfonyl group. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoxaline Core : This is achieved through the condensation of o-phenylenediamine derivatives with diketones.
- Introduction of the Piperidine Moiety : A nucleophilic substitution reaction introduces the piperidine ring.
- Attachment of the Methoxyphenyl Group : This is often done via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Anticancer Activity
Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
Quinoxaline Derivative A | HCT-116 | 1.9 |
Quinoxaline Derivative B | MCF-7 | 2.3 |
Quinoxaline Derivative C | MDA-MB-231 | 5.0 |
These results indicate that compounds containing quinoxaline structures can effectively inhibit cancer cell proliferation, with IC50 values in the low micromolar range, suggesting their potential as anticancer agents .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Enzymatic Activity : The sulfonyl group can interact with amino acid residues in enzyme active sites, modulating their activity.
- Targeting Specific Pathways : Compounds may influence pathways involved in cell proliferation and apoptosis, which are crucial in cancer biology.
Case Studies
Several case studies have highlighted the effectiveness of quinoxaline derivatives:
-
Case Study on HCT-116 Cells :
- A study evaluated the antiproliferative effects of a series of quinoxaline derivatives on HCT-116 colon cancer cells.
- Results showed significant inhibition of cell growth, with some derivatives achieving IC50 values as low as 1.9 μg/mL.
- Combination Therapy :
Propriétés
IUPAC Name |
2-(3-methylphenyl)sulfonyl-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-16-7-5-9-18(13-16)30(28,29)21(14-24)22-23(27-12-6-8-17(2)15-27)26-20-11-4-3-10-19(20)25-22/h3-5,7,9-11,13,17,21H,6,8,12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHMPSQMHKOTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.